molecular formula C10H10N2O6 B1403271 Methyl 2-((4-nitrophenoxy)carbonylamino)acetate CAS No. 890929-48-3

Methyl 2-((4-nitrophenoxy)carbonylamino)acetate

Cat. No. B1403271
M. Wt: 254.2 g/mol
InChI Key: NQPXSPYCFZBHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-nitrophenoxy)acetate” is a chemical compound with the molecular formula C9H9NO5 . It’s closely related to “Methyl 2-(4-nitrophenyl)acetate” which has a molecular weight of 195.17 .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, “methyl 2-[(4-nitrophenyl)carbamoyl]acetate” can be synthesized with a yield of 91% under certain reaction conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-nitrophenoxy)acetate” consists of a methyl ester group attached to a 4-nitrophenoxy group .


Chemical Reactions Analysis

Carboxylic acid derivatives like this compound often undergo nucleophilic substitutions. The reactivity of these compounds towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .

Safety And Hazards

While specific safety and hazard information for “Methyl 2-((4-nitrophenoxy)carbonylamino)acetate” was not found, similar compounds like “Methyl acetate” are considered hazardous. They are highly flammable and can cause serious eye irritation and drowsiness or dizziness .

properties

IUPAC Name

methyl 2-[(4-nitrophenoxy)carbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-9(13)6-11-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPXSPYCFZBHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((4-nitrophenoxy)carbonylamino)acetate

Synthesis routes and methods

Procedure details

To a solution of methyl 2-aminoacetate hydrochloride (0.137 g, 1.09 mmol) and DIPEA (0.52 mL, 2.98 mmol) in DCM (5 mL) at 0° C. was added a solution of 4-nitrophenyl carbonochloridate (0.20 g, 0.992 mmol) in DCM (2 mL) dropwise. The reaction mixture was slowly warmed to room temperature and stirred for 16 h. After this time, the reaction was quenched with water, and the organic layer was separated. The aqueous phase was extracted with DCM, and the combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide the crude material. The crude material was purified by flash chromatography (0-50% ethyl acetate:hexanes) to afford the title compound (0.213 g, 84% yield) as a white solid. LCMS, [M+Na]+=277.1. 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=9.1 Hz, 2H), 7.32 (d, J=9.1 Hz, 2H), 5.62 (br. s, 1H), 4.07 (d, J=5.5 Hz, 2H), 3.80 (s, 3H).
Quantity
0.137 g
Type
reactant
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((4-nitrophenoxy)carbonylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.